molecular formula C15H18N4O2 B14336434 2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 97903-43-0

2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14336434
CAS No.: 97903-43-0
M. Wt: 286.33 g/mol
InChI Key: FLUVCZQSLHGJOP-UHFFFAOYSA-N
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Description

2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a diazenyl group, and an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves a multi-step process. One common method includes the diazotization of 2-aminopyridine followed by coupling with 4-aminophenol. The resulting intermediate is then reacted with ethylene oxide to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) exerts its effects involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol): This compound has a similar structure but includes a benzothiazole ring.

    2,2’-[(4-{(E)-[2-(Pyridin-2-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol): Another similar compound with slight variations in the diazenyl group.

Uniqueness

The uniqueness of 2,2’-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

97903-43-0

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(pyridin-2-yldiazenyl)anilino]ethanol

InChI

InChI=1S/C15H18N4O2/c20-11-9-19(10-12-21)14-6-4-13(5-7-14)17-18-15-3-1-2-8-16-15/h1-8,20-21H,9-12H2

InChI Key

FLUVCZQSLHGJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

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